2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
Beschreibung
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a central 1,3-oxazole core. Key structural components include:
- Furan-2-yl moiety: Substituted at the 5-position with a (4-methylphenoxy)methyl group, introducing aromatic and lipophilic properties.
- This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the oxazole-carbonitrile scaffold is pharmacologically relevant.
Eigenschaften
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-5-7-16(8-6-15)25-14-17-9-10-19(26-17)20-23-18(13-22)21(27-20)24-11-3-2-4-12-24/h5-10H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYYUDCPUYAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the piperidine moiety. Common synthetic methods include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This often involves the cyclization of an amide or nitrile precursor in the presence of a dehydrating agent.
Introduction of the Piperidine Ring: This step typically involves nucleophilic substitution reactions where the piperidine ring is introduced to the oxazole-furan intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole-Carbonitrile Scaffolds
Compound A : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Core structure : 1,3-oxazole with 4-carbonitrile.
- Key differences: Piperazine ring substituted with 2-fluorobenzoyl at the 4-position (vs. piperidine in the target compound). 2-Fluorophenyl group at the 2-position (vs. furan-2-yl with 4-methylphenoxymethyl).
Compound B : 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
- Core structure : 1,3-oxazole with 4-carbonitrile.
- Key differences: Piperazine substituted with 3-chlorobenzoyl (vs. piperidine). Unmodified furan-2-yl at the 2-position (vs. furan with 4-methylphenoxymethyl).
- Implications : The chlorobenzoyl group may improve metabolic stability, while the simple furan reduces steric hindrance compared to the target compound.
Compound C : 5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
- Core structure : 1,3-oxazole with 4-carbonitrile.
- Key differences: Benzyl(methyl)amino group at the 5-position (vs. piperidin-1-yl). 4-Methoxyphenoxymethyl substituent on furan (vs. 4-methylphenoxymethyl).
Comparative Analysis Table
Research Findings and Implications
- Target Compound: The combination of a furan-phenoxymethyl group and piperidine may optimize lipophilicity and target engagement in CNS or enzyme inhibition contexts.
- Compound A : Fluorinated groups are associated with improved bioavailability and metabolic resistance but may reduce blood-brain barrier penetration .
- Compound C : The methoxy group could enhance solubility, while the benzylamine moiety may introduce off-target receptor interactions .
Biologische Aktivität
The compound 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a unique structure that includes a furan ring, an oxazole ring, and a piperidine moiety. The synthesis typically involves multiple steps, often beginning with the formation of the furan and oxazole rings through cyclization reactions, followed by attachment of the piperidine ring via nucleophilic substitution methods.
Synthetic Route Overview
- Formation of Furan Ring : Synthesized through cyclization of appropriate precursors.
- Oxazole Ring Introduction : Achieved via cyclization involving an amide and a nitrile group.
- Piperidine Attachment : Conducted through nucleophilic substitution.
- Final Coupling : Involves palladium-catalyzed cross-coupling reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally related to 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile have demonstrated inhibition against Staphylococcus aureus and Candida albicans , suggesting potential utility in treating infections .
Anticancer Properties
In vitro studies have indicated that derivatives of this compound may inhibit cancer cell proliferation. For example, related compounds have shown efficacy against several human tumor cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the modulation of cellular signaling pathways that control cell growth and apoptosis .
The precise mechanism of action for 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : It may bind to receptors that modulate cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this oxazole-carbonitrile derivative, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis involves multi-step reactions, typically starting with oxazole ring formation via cyclization of precursors (e.g., α-haloketones with nitriles). Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates .
- Temperature control : Reactions often require heating (60–100°C) to drive cyclization but must avoid decomposition .
- Protecting groups : For example, tert-butoxycarbonyl (Boc) groups may shield amines during furan-phenoxy coupling .
- Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Validation : Monitor reaction progress via TLC or HPLC, with final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxazole C-4 carbonitrile at ~110 ppm, piperidinyl protons at δ 1.5–3.0) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ calculated for C₂₃H₂₂N₃O₃: 388.1661) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing (if single crystals are obtained) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity, and what are its limitations?
- Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The oxazole and piperidine moieties may interact with hydrophobic pockets .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
- Limitations : In silico models may not account for metabolic degradation (e.g., cytochrome P450-mediated oxidation of the furan ring) .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Case Example : If in vitro studies show IC₅₀ = 50 nM for a kinase target, but in vivo efficacy is poor:
- Hypothesis 1 : Poor solubility (test via shake-flask method; logP >3 may require formulation with cyclodextrins) .
- Hypothesis 2 : Off-target effects (perform kinome-wide profiling or CRISPR screening) .
- Data Reconciliation : Compare assay conditions (e.g., ATP concentrations in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer:
- pH stability : Test degradation in buffers (pH 1–9) via HPLC. Oxazole rings are generally stable, but the furan-methylphenoxy group may hydrolyze under acidic conditions .
- Light sensitivity : Store in amber vials if UV-Vis analysis shows λmax <300 nm (indicating photoactivity) .
- Metabolic stability : Incubate with liver microsomes; introduce electron-withdrawing groups (e.g., fluorination) to reduce CYP-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
